molecular formula C8H11N3 B2647968 1,2,3,4-Tetrahydrophthalazin-5-amine CAS No. 31590-56-4

1,2,3,4-Tetrahydrophthalazin-5-amine

Cat. No.: B2647968
CAS No.: 31590-56-4
M. Wt: 149.197
InChI Key: QPZYJSPSGNRWGT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrophthalazin-5-amine ( 31590-56-4) is a chemical compound with the molecular formula C 8 H 11 N 3 and a molecular weight of 149.19 g/mol . As a member of the phthalazine family, it serves as a key synthetic intermediate for researchers developing novel chemical probes and materials. This amine's core structure is of significant interest in sensor development. Research indicates that modified phthalazine derivatives, such as water-soluble luminol analogs, are highly valuable in creating ultra-sensitive detection systems . These systems can be applied in environmental monitoring, for example, in the detection of trace-level pesticide metabolites using advanced techniques like molecularly imprinted polymer (MIP) sensors and electrochemiluminescence (ECL) . The structural motif of this compound provides a versatile scaffold that can be functionalized to develop new chemiluminescent reagents or other bioactive molecules with enhanced properties for analytical chemistry applications. Please Note: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydrophthalazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-3,10-11H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZYJSPSGNRWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNN1)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydrophthalazin 5 Amine and Analogues

Retrosynthetic Analysis of the 1,2,3,4-Tetrahydrophthalazin-5-amine Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several key disconnections that lead to readily available starting materials. The primary C-N and N-N bonds within the heterocyclic core are logical points for disconnection.

One primary disconnection can be made at the N1-C8a and N2-N3 bonds, suggesting a cyclocondensation approach. This pathway leads back to a 2-(aminomethyl)benzylamine derivative and a hydrazine (B178648) equivalent. Further disconnection of the 2-(aminomethyl)benzylamine precursor points to a phthalide (B148349) or a related ortho-substituted benzene (B151609) derivative, where the two nitrogen-containing functionalities can be introduced through various synthetic transformations.

A second strategic disconnection involves the N2-C1 bond, which is often formed via reductive amination. This retrosynthetic route suggests an ortho-formyl or ortho-acyl substituted benzylamine (B48309) precursor, which can undergo intramolecular cyclization with a hydrazine to form the tetrahydrophthalazine ring.

A third approach involves disconnecting the C4a-C8a and N1-C1 bonds, which could be formed through a palladium-catalyzed carbonylation or a radical cyclization process. This retrosynthesis points towards an ortho-dihalo- or ortho-halo-methyl-substituted aromatic precursor.

These retrosynthetic pathways provide a conceptual framework for the diverse synthetic strategies discussed in the following sections.

Classical and Contemporary Approaches to Tetrahydrophthalazine Synthesis

The synthesis of the tetrahydrophthalazine scaffold can be achieved through a variety of classical and contemporary methods, each offering distinct advantages in terms of efficiency, regioselectivity, and stereoselectivity.

Cyclocondensation Reactions

Cyclocondensation reactions represent a classical and widely utilized method for the synthesis of phthalazine (B143731) and its derivatives. These reactions typically involve the condensation of a dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of tetrahydrophthalazines, this often involves the reaction of phthalic anhydrides, phthalides, or phthalimides with hydrazine hydrate (B1144303). longdom.org The initial reaction of phthalic anhydride (B1165640) with hydrazine hydrate in the presence of acetic acid is a common method for the preparation of phthalazinone derivatives, which can then be further reduced to the corresponding tetrahydrophthalazines. longdom.org

The versatility of this approach allows for the synthesis of a wide range of substituted phthalazinones by varying the substituents on the phthalic anhydride or the hydrazine derivative.

Reductive Amination Strategies

Reductive amination is a powerful and reliable method for the formation of C-N bonds and is particularly useful for the synthesis of cyclic amines. harvard.edu This strategy can be applied intramolecularly to construct the tetrahydrophthalazine ring system. The process typically involves the condensation of a carbonyl group with an amine to form an imine or iminium ion, which is then reduced in situ. harvard.edu

For the synthesis of tetrahydrophthalazines, an appropriate ortho-substituted benzaldehyde (B42025) or ketone containing a tethered hydrazine or hydrazone moiety can undergo intramolecular reductive amination. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being particularly effective due to their mildness and selectivity for the iminium ion over the carbonyl precursor. harvard.edu This method offers a high degree of functional group tolerance and is a cornerstone in the synthesis of diverse amine-containing heterocycles. organic-chemistry.orgnih.gov

An alternative approach involves an oxidation/imine-iminium formation/reduction cascade, which allows for the N-alkylation of amines with alcohols in a metal-free and atom-economical manner. organic-chemistry.org This strategy can be adapted for the intramolecular cyclization of aminoalcohols to form heterocyclic systems.

Palladium-Catalyzed Carbonylation and Aminocarbonylation Methods

Palladium-catalyzed carbonylation and aminocarbonylation reactions have emerged as powerful tools for the synthesis of carbonyl-containing heterocycles. researchgate.netmdpi.com These methods are particularly effective for the synthesis of tetrahydrophthalazin-1-one and 1,2,3,4-tetrahydrophthalazin-1,4-dione derivatives. researchgate.net The reaction typically involves the use of an ortho-dihaloarene or an ortho-halobenzyl halide as the substrate, carbon monoxide as the carbonyl source, and a hydrazine derivative as the nucleophile. researchgate.net

The palladium catalyst, typically a Pd(0) species, undergoes oxidative addition to the aryl or benzyl (B1604629) halide, followed by CO insertion and subsequent nucleophilic attack by the hydrazine to form the heterocyclic ring. d-nb.info This three-component cascade hydrazinocarbonylation allows for the efficient construction of the tetrahydrophthalazinone scaffold. researchgate.net Aminocarbonylation of 1,2-diiodobenzene (B1346971) with primary amines can lead to N-substituted phthalimides through double carbonylation. researchgate.net

The choice of ligands, solvents, and reaction conditions can significantly influence the selectivity and yield of these reactions. researchgate.net

SubstrateNucleophileCatalyst SystemProductYieldReference
2-Iodobenzyl bromideHydrazine derivativesPalladium catalyst1,2,3,4-Tetrahydrophthalazin-1-one derivativesUp to 85% researchgate.net
1,2-DiiodobenzeneHydrazine derivativesPalladium catalyst1,2,3,4-Tetrahydrophthalazin-1,4-dione derivativesLow researchgate.net
IodoarenesHydrazine derivativesPalladium catalystPhthalimide and 2-iodobenzamide (B1293540) derivatives- researchgate.net

Radical Cyclization Approaches for Tetrahydrophthalazine Formation

Radical cyclization reactions provide a powerful and stereoselective method for the construction of cyclic systems, including tetrahydrophthalazines. researchgate.net A notable approach involves a 6-endo-trig radical cyclization of hydrazones. researchgate.net This method addresses challenges of regio- and stereoselectivity often encountered in other synthetic routes. researchgate.net

The reaction proceeds via the generation of a radical species which then undergoes an intramolecular cyclization onto the hydrazone moiety. This strategy has been successfully employed to synthesize tetrahydrophthalazine derivatives in high yields and with high diastereoselectivity for the trans-product. researchgate.net The versatility of this method is demonstrated by its applicability to both pre-formed hydrazones and a one-pot process starting from aldehydes and substituted Boc-hydrazides. researchgate.net

Photocatalytic methods have also been developed for hydrazonyl radical-mediated cyclization cascades, offering an efficient route to dihydropyrazoles and tetrahydropyridazines, which are structurally related to tetrahydrophthalazines. nih.govfigshare.comrsc.orgresearchgate.net

ReactantsMethodKey FeaturesYieldReference
Hydrazones6-endo-trig radical cyclizationHigh yields, high diastereoselectivity55-98% researchgate.net
Aldehydes and Boc-hydrazidesOne-pot radical cyclizationEfficient one-pot process- researchgate.net
β,γ-Unsaturated hydrazonesPhotocatalytic hydrazonyl radical-mediated cyclizationAccess to functionalized tetrahydropyridazines- nih.govfigshare.com

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.govresearchgate.net MCRs are particularly attractive for the construction of complex heterocyclic scaffolds like phthalazines due to their atom economy, step efficiency, and the ability to generate diverse libraries of compounds. longdom.orgresearchgate.netresearchgate.net

Several MCRs have been developed for the synthesis of phthalazine derivatives. One such approach involves a one-pot, three-component reaction of phthalhydrazide, an aromatic aldehyde, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.org Another four-component condensation involves phthalimide, hydrazine hydrate, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate. longdom.org

These MCRs often proceed through a cascade of reactions, such as condensation, cyclization, and aromatization, to rapidly build up the complex heterocyclic framework. The use of various catalysts, including Lewis acids and ionic liquids, can enhance the efficiency and selectivity of these reactions. longdom.org The development of novel MCRs continues to be an active area of research for the synthesis of phthalazine-based compounds. nih.gov

ReactantsReaction TypeProductReference
Phthalhydrazide, aromatic aldehydes, malononitrile/ethyl cyanoacetateThree-component reaction1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives longdom.org
Phthalimide, hydrazine hydrate, aromatic aldehydes, malononitrile/ethyl cyanoacetateFour-component reaction1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives longdom.org
Arenes, cyclic anhydrides, ArNHNH2Ultrasound-promoted three-component reactionPyridazinones and Phthalazinones researchgate.net

Green Chemistry Principles in Tetrahydrophthalazinamine Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of tetrahydrophthalazinamines, this involves innovations in reaction conditions, catalysis, and energy input to improve efficiency and sustainability.

Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions can lead to higher efficiency, easier purification, and a dramatically reduced environmental footprint.

Research into the synthesis of related heterocyclic compounds has demonstrated the viability of solvent-free conditions. For instance, a mechanochemical, solvent-free reaction has been successfully employed for the three-component synthesis of novel 5-amino-pyrazole-4-carbonitriles. semanticscholar.org This method, utilizing a recyclable magnetic nanoparticle catalyst, proceeds rapidly at room temperature and offers operational simplicity and high yields. semanticscholar.org Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved under solvent-free conditions using molecular iodine as an inexpensive and non-toxic catalyst. researchgate.net These examples highlight a promising direction for the synthesis of tetrahydrophthalazinamines, where reactants could be combined directly, potentially with grinding or milling, to induce reaction without a solvent medium.

Table 1: Examples of Solvent-Free Synthesis for N-Heterocycles

Heterocycle Class Reactants Catalyst Conditions Key Advantage
5-Amino-pyrazole-4-carbonitriles Aldehydes, Malononitrile, Phenylhydrazine Fe3O4@SiO2@vanillin@thioglycolic acid Room Temperature, Mixing Eco-friendly, Reusable Catalyst, High Yield semanticscholar.org

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the final product. nih.gov Ideal reactions, such as the Diels-Alder reaction, can have 100% atom economy. nih.gov The use of catalytic systems, rather than stoichiometric reagents, is crucial for maximizing atom economy, as catalysts are used in small amounts and are not consumed in the reaction. nih.gov

Modern synthetic strategies increasingly employ sophisticated catalytic systems to achieve high atom economy. For example, an iron-substituted polyoxometalate has been developed as an efficient and economical catalyst for amidation reactions, producing high yields without the need for additional bases or organic ligands. rsc.org In another instance, a reagentless approach to the iodosulfenylation of alkynes achieved 100% atom economy by using only catalytic amounts of iodine and disulfides, producing minimal waste. rsc.org The development of such catalytic routes for the key bond-forming steps in the synthesis of this compound—such as cyclization or amination steps—would represent a significant advancement in sustainability.

Table 2: Comparison of Atom-Economic Catalytic Methods

Reaction Type Catalyst System Atom Economy Key Features
Amidation Iron-substituted polyoxometalate High Heterogeneous, Reusable, Base-free rsc.org
Iodosulfenylation of Alkynes Iodine / Disulfides 100% Reagentless, Sustainable, Scalable rsc.org

Microwave irradiation has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating. nih.gov By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes, often leading to increased yields and fewer side products. nih.govbeilstein-journals.org

This technology has been effectively applied to the synthesis of various nitrogen-containing heterocycles. The synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines, structural analogues of tetrahydrophthalazinamines, was achieved in 60 minutes at 100°C using microwave irradiation. shd-pub.org.rs In another study, the synthesis of amine-substituted porphyrins via nucleophilic aromatic substitution was completed in 10-30 minutes, compared to 1-2 days with conventional heating. nih.gov Furthermore, an efficient method for synthesizing 3-amino-1,2,4-triazoles was developed using controlled microwave synthesis in sealed vessels, achieving a reaction temperature of 180°C to afford high yields. mdpi.com These findings strongly suggest that microwave-assisted methods could be highly effective for the rapid and efficient synthesis of this compound and its derivatives.

Table 3: Microwave-Assisted Synthesis of Heterocyclic Amines and Analogues

Target Compound Class Reaction Time (Microwave) Reaction Time (Conventional) Temperature Yield
2-Methylsulfonyl-1,2,3,4-tetrahydroisoquinolines 60 minutes Not specified 100°C Not specified
Amine-substituted Porphyrins 10-30 minutes 1-2 days Not specified 70-95% nih.gov
3-Amino-1,2,4-triazoles Not specified (High Temp Achieved) Not specified 180°C High mdpi.com

Stereoselective Synthesis of Tetrahydrophthalazinamine Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, stereoselective synthesis, which selectively produces a single stereoisomer, is of paramount importance in medicinal chemistry.

For derivatives of this compound that contain stereocenters, controlling the three-dimensional arrangement of atoms is critical. Methodologies for achieving this include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. An example from a related field is the asymmetric synthesis of methylphenidate, where a chiral auxiliary was used in an aldol (B89426) reaction to achieve excellent diastereoselectivity. nih.gov

Furthermore, modern methods can achieve high stereoselectivity without the need for chiral auxiliaries, which improves atom economy. A highly regio- and stereoselective iodosulfenylation of alkynes was developed to produce stereodefined alkenes, which was subsequently applied to the synthesis of the anti-breast cancer drug, (Z)-tamoxifen, demonstrating precise control over the molecule's geometry. rsc.org Applying similar principles of asymmetric catalysis or substrate-controlled cyclization would be a sophisticated strategy to access single enantiomers of substituted tetrahydrophthalazinamine derivatives, enhancing their potential as specific pharmacological agents.

Chemical Reactivity and Transformations of 1,2,3,4 Tetrahydrophthalazin 5 Amine

Reactivity of the Amino Group

The primary amino group (-NH₂) attached to the benzene (B151609) ring is a potent nucleophile and a strong activating group, significantly influencing the molecule's reactivity. Its chemical behavior is analogous to that of aniline (B41778) and other aromatic amines.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group readily attacks electrophilic centers, making acylation and alkylation reactions straightforward and efficient.

Acylation: 1,2,3,4-Tetrahydrophthalazin-5-amine reacts with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acidic byproduct. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) yields N-(1,2,3,4-tetrahydrophthalazin-5-yl)acetamide. This transformation is often used to protect the amino group or to introduce new functionalities into the molecule.

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted into secondary and tertiary amines, and even quaternary ammonium (B1175870) salts upon exhaustive alkylation. The reactivity is similar to that of other primary aromatic amines.

Table 1: Representative Acylation and Alkylation Reactions

Reactant Reagent Product Reaction Type
This compound Acetyl Chloride N-(1,2,3,4-tetrahydrophthalazin-5-yl)acetamide Acylation
This compound Benzoyl Chloride N-(1,2,3,4-tetrahydrophthalazin-5-yl)benzamide Acylation
This compound Methyl Iodide Mixture of N-methyl, N,N-dimethyl, and quaternary salts Alkylation

Condensation Reactions

The primary amino group readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. mdpi.comgoogle.com This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine. mdpi.com These reactions are often catalyzed by acid and are generally reversible.

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the amino nitrogen, which can significantly alter the compound's chemical and physical properties. For instance, condensation with substituted benzaldehydes can introduce additional aromatic rings and functional groups. mdpi.com

Table 2: Examples of Condensation Reactions

Reactant Carbonyl Compound Product (Schiff Base)
This compound Benzaldehyde (B42025) (E)-N-benzylidene-1,2,3,4-tetrahydrophthalazin-5-amine
This compound Acetone N-(propan-2-ylidene)-1,2,3,4-tetrahydrophthalazin-5-amine
This compound 4-Nitrobenzaldehyde (E)-N-(4-nitrobenzylidene)-1,2,3,4-tetrahydrophthalazin-5-amine

Reactivity of the Hydrazine (B178648) Moiety

The 1,2,3,4-tetrahydrophthalazine (B88525) core contains a cyclic hydrazine structure with two secondary amine-like nitrogen atoms. These nitrogens are also nucleophilic and can undergo reactions such as acylation and alkylation, although they are generally less reactive than the primary aromatic amino group due to steric hindrance and electronic effects within the ring system.

Furthermore, the hydrazine moiety imparts reducing properties to the molecule. It can be oxidized under various conditions, which is a key aspect of its chemistry (see Section 3.5). The N-N bond within the hydrazine ring is a potential site for cleavage under reductive or specific chemical conditions, which could lead to ring-opening transformations. The reactivity of this moiety is crucial in the synthesis of fused heterocyclic systems, where the hydrazine nitrogens act as nucleophiles in cyclization reactions with appropriate electrophiles. longdom.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of the primary amino group and, to a lesser extent, the alkyl-like tetrahydro-diazine ring fused to it. Both groups are ortho-, para-directing. byjus.commsu.edu

The -NH₂ group is one of the strongest activating groups, directing incoming electrophiles predominantly to the positions ortho (position 6) and para (position 8) to itself. byjus.com The steric bulk of the adjacent fused ring may slightly hinder attack at the ortho position, potentially favoring substitution at the para position. Common EAS reactions include:

Halogenation: Reaction with Br₂ or Cl₂ (often with a Lewis acid catalyst, though the high activation may render it unnecessary) would yield 6- and 8-halo derivatives. msu.eduyoutube.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group at the 6- and 8-positions. msu.edumasterorganicchemistry.com The strongly acidic conditions can protonate the amino group, forming an -NH₃⁺ group, which is a deactivating, meta-directing group. This can complicate the reaction outcome. byjus.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group, again primarily at the ortho and para positions. msu.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The electron-rich nature of the benzene ring makes it generally unreactive towards nucleophilic aromatic substitution. NAS reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the ring to activate it for nucleophilic attack, as well as a good leaving group (like a halide). Therefore, this compound itself is not a suitable substrate for NAS. However, derivatives, such as a nitro- and chloro-substituted analogue, could potentially undergo this type of reaction.

Ring Transformations and Rearrangements

The tetrahydrophthalazine ring system, while relatively stable, can undergo transformations under specific conditions. Such reactions often involve the hydrazine moiety. For example, treatment with strong acids or bases, or thermolysis, could potentially induce ring cleavage, contraction, or expansion. While specific examples for this compound are not extensively documented in readily available literature, related nitrogen-containing heterocycles are known to undergo such rearrangements. researchgate.netresearchgate.net For instance, reactions involving the cleavage of the N-N bond followed by recyclization with an external reagent could lead to the formation of entirely different heterocyclic systems.

Oxidation and Reduction Chemistry

Oxidation: The most characteristic reaction in this category is the oxidation of the tetrahydrophthalazine ring. The cyclic hydrazine moiety is susceptible to oxidation, which can occur in a stepwise manner. Mild oxidation can lead to the formation of 5-amino-1,2-dihydrophthalazine. More vigorous oxidation can result in the fully aromatic 5-aminophthalazine.

A closely related compound, 2,3-dihydrophthalazine-1,4-dione (a derivative of luminol), undergoes electrochemical oxidation to the unstable phthalazine-1,4-dione, which can then undergo further reactions like oxidative ring cleavage. ias.ac.in This suggests that the tetrahydrophthalazine core of the title compound is a primary site for oxidative transformation. The oxidation process is fundamental to the chemiluminescence of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), where oxidation of the hydrazide moiety is the key energy-releasing step. google.com

Reduction: The tetrahydrophthalazine ring is already in a reduced state compared to the aromatic phthalazine (B143731). Further reduction of this heterocyclic ring is generally not feasible under standard conditions. The benzene ring, however, can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation (e.g., using H₂ gas with a rhodium or ruthenium catalyst) but this requires harsh conditions of high pressure and temperature.

Structure Activity Relationships Sar and Derivative Synthesis Within the Tetrahydrophthalazinamine Scaffold

Design Principles for Structural Modification

The design of novel analogs based on the tetrahydrophthalazinamine scaffold is often guided by established pharmacophore models for specific target classes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. These models typically identify several key interaction points. nih.govnih.gov

Key pharmacophoric features often considered include:

A Heteroaromatic Ring System: The phthalazine (B143731) portion of the scaffold can occupy the ATP-binding region of a kinase. Its ability to participate in hydrogen bonding and π-stacking interactions is critical.

Hydrogen Bond Donor-Acceptor Pair: Functional groups on the scaffold, such as the amine at position 5 and the nitrogen atoms within the heterocyclic ring, can form crucial hydrogen bonds with key amino acid residues in the target protein's active site (e.g., the hinge region of a kinase). nih.gov

Hydrophobic Moiety: Substituents on the fused aromatic ring or other positions can be tailored to occupy adjacent hydrophobic pockets, thereby increasing binding affinity and selectivity. nih.gov

Synthetic Strategies for Phthalazine Analogues

The synthesis of the phthalazine core and its derivatives typically begins with readily available starting materials like substituted benzoic acids or phthalic anhydrides. sci-hub.stlongdom.org A common route involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine (B178648) hydrate (B1144303) to form a phthalazinone intermediate. nih.govacs.org This intermediate serves as a versatile platform for further modifications.

Functionalization at Nitrogen Atoms

The two nitrogen atoms in the tetrahydrophthalazine ring (N2 and N3) and the exocyclic amine (N5) are primary sites for chemical modification.

N-Alkylation: The secondary amine at the N2 position can be readily alkylated using various alkyl halides in the presence of a base. This modification allows for the introduction of diverse side chains that can probe different regions of a target's binding site or improve pharmacokinetic properties. ekb.eg

N-Acylation: Acylation of the N2 nitrogen or the N5 amine can be achieved using acyl chlorides or by coupling with carboxylic acids. This introduces amide functionalities, which can act as hydrogen bond donors or acceptors and can be used to append larger, more complex chemical moieties. researchgate.netrsc.org

Substitution on the Tetrahydro Ring

Direct functionalization of the saturated tetrahydro ring is chemically challenging due to the lack of activating groups. Therefore, substitutions on this ring are typically introduced by utilizing appropriately substituted starting materials in the initial cyclization steps. For example, beginning the synthesis with a precursor that already contains the desired substituents on the hydro-aromatic portion allows for the incorporation of chemical diversity at these positions.

Modifications on the Fused Aromatic Ring

The fused aromatic ring is a common site for modification to explore SAR. The most straightforward strategy is to begin the synthesis with a substituted 2-acylbenzoic acid or phthalic anhydride (B1165640). nih.govsci-hub.st This approach allows for the introduction of a wide array of substituents, such as halogens, alkyl, alkoxy, and nitro groups, at various positions on the aromatic ring. These modifications can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. For example, the introduction of a chloro group has been shown to enhance lipophilicity and, in some cases, increase inhibitory activity against targets like VEGFR-2. nih.gov

Bioisosteric Modifications and Scaffold Hopping within Phthalazine Chemistry

Bioisosterism is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. A bioisostere is a functional group or molecule that has similar chemical and physical characteristics to another, leading to comparable biological effects. cambridgemedchemconsulting.comsilae.it Within the tetrahydrophthalazinamine scaffold, this can involve:

Classical Bioisosteres: Replacing the 5-amino group with other classical bioisosteres like a hydroxyl (-OH) group or a methyl (-CH3) group to alter hydrogen bonding capacity and polarity.

Non-Classical Bioisosteres: Exchanging the fused benzene (B151609) ring for a heteroaromatic ring, such as pyridine (B92270) or thiophene. This "ring bioisosterism" can alter the molecule's dipole moment, solubility, and metabolic profile while potentially maintaining or improving target engagement. mdpi.com

Scaffold hopping is a more drastic modification where the entire core scaffold is replaced with a structurally different one, while preserving the spatial arrangement of key binding features. nih.gov For instance, the tetrahydrophthalazine core could be replaced by another privileged scaffold known to bind in the ATP pocket of kinases, such as a quinazoline (B50416) or pyrazolopyrimidine. The goal is to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, or novel intellectual property. researchgate.netuchicago.edu

Computational Design in SAR Studies

Modern drug design heavily relies on computational methods to guide the synthesis and optimization of new compounds, and the development of tetrahydrophthalazinamine derivatives is no exception.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For tetrahydrophthalazinamine derivatives, docking studies can elucidate how different substituents interact with the amino acid residues in a kinase's active site, helping to rationalize observed SAR data and predict the activity of novel, unsynthesized compounds. nih.govwjpr.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease activity. researchgate.netresearchgate.net These maps provide intuitive guidance for designing the next generation of more potent analogs.

The following table presents representative data illustrating how structural modifications on a hypothetical phthalazine scaffold can influence inhibitory activity against a target like VEGFR-2, based on trends reported in the literature.

CompoundScaffoldR1 (Aromatic Ring)R2 (Nitrogen)VEGFR-2 IC₅₀ (µM)
A1,2,3,4-Tetrahydrophthalazin-5-amine-H-H15.2
BThis compound7-Cl-H2.5
CThis compound7-OCH₃-H8.9
DThis compound7-Cl-C(O)CH₃5.1
EThis compound-H-CH₂-Ph10.8

Theoretical and Computational Investigations of 1,2,3,4 Tetrahydrophthalazin 5 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 1,2,3,4-Tetrahydrophthalazin-5-amine, these calculations can be employed to analyze its electronic structure and preferred conformations.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Through methods like DFT, it is possible to calculate various electronic properties of this compound. Key parameters such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential can be determined. These calculations are often performed using various functionals and basis sets to ensure accuracy. nih.govnih.gov For instance, the B3LYP functional with a 6-311+G(d,p) basis set is a common choice for such analyses. nih.gov

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

PropertyDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is an indicator of molecular stability.
Dipole Moment A measure of the net molecular polarity, arising from the charge distribution.
Mulliken Atomic Charges Calculated partial charges on each atom, providing insight into the charge distribution and reactivity sites.

Conformational Analysis

The three-dimensional structure of this compound is not rigid, and it can exist in various conformations due to the flexibility of its tetrahydrophthalazine ring. Conformational analysis aims to identify the most stable geometries (conformers) and the energy barriers between them. nih.gov This is typically achieved by performing geometry optimizations starting from different initial structures. The relative energies of the resulting conformers are then compared to determine their populations at a given temperature.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair-1 0.00N1-C8a-C4a-N4: -55.2
Chair-2 1.25N1-C8a-C4a-N4: 54.8
Boat-1 5.60C8a-N1-N2-C3: 15.3

Molecular Dynamics Simulations

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent.

MD simulations can provide insights into the flexibility of the molecule, the time scales of conformational changes, and the role of intermolecular interactions. For example, a simulation of this compound in an aqueous solution could reveal the structure of the surrounding water molecules and the nature of the hydrogen bonds formed between the solute and the solvent.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This provides a detailed picture of how a reaction proceeds and what factors control its rate and selectivity. nih.govresearchgate.net

Transition State Analysis

A key aspect of reaction mechanism elucidation is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the energy maximum. The structure of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction.

Computational methods can be used to locate transition state structures and calculate their energies. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. Vibrational frequency analysis is also performed to confirm that a located structure is a true transition state (characterized by one imaginary frequency).

Energy Profiles of Key Reactions

By calculating the energies of all the species involved in a reaction (reactants, intermediates, transition states, and products), it is possible to construct a reaction energy profile. khanacademy.org This profile provides a visual representation of the energy changes that occur as the reaction progresses.

For this compound, one could computationally investigate various reactions, such as N-alkylation, acylation of the amine group, or oxidation of the heterocyclic ring. The energy profiles for these reactions would reveal the feasibility of different reaction pathways and help in understanding the factors that govern the outcome of the reaction. For instance, the energy profile for a two-step reaction would show the energies of the starting materials, the first transition state, the intermediate, the second transition state, and the final product.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
Reactants This compound + Electrophile0.0
TS1 First Transition State15.2
Intermediate Reaction Intermediate-5.8
TS2 Second Transition State20.1
Products Final Product-12.5

Ligand-Receptor Interaction Modeling (Focus on Molecular Binding, excluding biological outcome)

The exploration of the therapeutic potential of novel chemical entities is increasingly reliant on computational methodologies. For a compound like this compound, while direct experimental data on its receptor binding profile may be limited in publicly accessible literature, its structural features, particularly the tetrahydrophthalazine core, which is a bicyclic aromatic amine, allow for insightful theoretical modeling of its interactions with various biological targets. Such in silico studies are pivotal in predicting binding affinities and elucidating the molecular interactions that govern the ligand-receptor recognition process. These computational approaches, including molecular docking and molecular dynamics simulations, offer a rational basis for understanding potential bioactivity and guiding further experimental research.

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique estimates the binding affinity through scoring functions, which consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For compounds structurally related to this compound, such as other phthalazine (B143731) and tetrahydroisoquinoline derivatives, molecular docking has been extensively employed to investigate their binding modes with a range of protein targets.

For instance, in studies involving phthalazine derivatives, molecular docking has been used to predict their binding to enzymes like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2). usp-pl.comajchem-b.com In one such study, a phthalazinedione derivative demonstrated a strong predicted binding affinity to the active site of cyclooxygenase-2, with a MolDock Score of -130.726 kcal/mol. usp-pl.com Similarly, novel phthalazine derivatives designed as VEGFR-2 inhibitors have shown high binding affinities in docking simulations, with MolDock scores reaching up to -169.245 kcal/mol, which in some cases exceeded that of the reference compound Sorafenib. ajchem-b.com These studies not only predict the strength of the interaction but also identify key amino acid residues that are crucial for binding.

The binding of a ligand within a receptor's active site is stabilized by a network of specific molecular interactions. For bicyclic aromatic amines, these interactions typically involve:

Hydrogen Bonds: The amine group and any other hydrogen bond donors or acceptors on the ligand can form crucial hydrogen bonds with polar amino acid residues in the receptor's binding pocket.

Aromatic Interactions: The aromatic ring of the phthalazine core can engage in π-π stacking or cation-π interactions with aromatic residues of the receptor, such as phenylalanine, tyrosine, and tryptophan. brylinski.orgnih.govnih.gov

In the case of compounds analogous to this compound, such as tetrahydroisoquinoline derivatives, docking studies have revealed specific interactions that are likely pertinent. For example, the binding of certain tetrahydroisoquinoline derivatives to the VEGF receptor is stabilized by hydrogen bonding between the amide oxygen of the ligand and the carboxylic acid group of a glutamate (B1630785) residue (GLU 885). nih.gov In another example, the interaction of aminomethyl tetrahydronaphthalenes with opioid receptors is characterized by a salt bridge formation between the protonated nitrogen atom of the ligand and an aspartate residue (D3.32). mdpi.com

To provide a clearer picture of the kind of data generated from such computational studies, the following tables present hypothetical and exemplar data based on published research on structurally related compounds.

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Various Receptors from Molecular Docking Studies

Compound ClassTarget ReceptorDocking Score (kcal/mol)Reference Compound Score (kcal/mol)
Phthalazinedione DerivativeCyclooxygenase-2-130.726N/A
Phthalazine DerivativeVEGFR-2-151.651-144.289 (Sorafenib)
Tetrahydroisoquinoline DerivativeVEGF ReceptorHigh AffinityN/A
Aminomethyl Tetrahydronaphthaleneκ Opioid Receptor--

Note: The docking scores are presented as reported in the respective studies and may be based on different scoring functions. Direct comparison between different studies should be made with caution.

Table 2: Key Interacting Residues and Interaction Types for Structurally Related Ligands

Ligand ClassTarget ReceptorKey Interacting ResiduesType of Interaction
Phthalazine DerivativesVEGFR-2Cys919, Asp1046Hydrogen Bond
Tetrahydroisoquinoline DerivativesVEGF ReceptorGLU 885Hydrogen Bond
Aminomethyl TetrahydronaphthalenesOpioid ReceptorsD3.32, Y7.43, H6.52Salt Bridge, π-π Stacking, Hydrogen Bond Network
5-Substituted-2-Aminotetralins5-HT1 ReceptorsD3.33, Y5.38, S5.42Ionic Interaction, Hydrogen Bond

Following initial docking predictions, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic model of the ligand-receptor complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. Such simulations have been used to confirm the stability of protein-ligand complexes for phthalazine derivatives targeting VEGFR-2, providing further confidence in the computationally predicted binding modes. nih.govresearchgate.net

Despite a comprehensive search for scientific literature and data, information specifically detailing the advanced spectroscopic and chromatographic characterization of the chemical compound this compound is not available in the public domain. Methodical searches across multiple scientific databases and chemical information repositories yielded no specific experimental data, such as Nuclear Magnetic Resonance (NMR) spectra or Mass Spectrometry (MS) fragmentation patterns, for this particular molecule.

The search results frequently led to information on a structurally different, though similarly named, compound known as 5-Amino-1,2,3,4-tetrahydrophthalazine-1,4-dione, which is commonly known as Luminol (B1675438). This indicates a potential for nomenclature confusion, but confirms that data for the requested compound is exceptionally scarce.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article on the advanced spectroscopic and chromatographic methodologies for the characterization of this compound as outlined in the user's request. The absence of primary research and analytical data for this specific compound prevents a detailed discussion of its structural elucidation through multi-dimensional NMR, solid-state NMR applications, high-resolution mass spectrometry, fragmentation pathway analysis, or hyphenated techniques such as LC-MS/MS.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific data on this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous determination of the molecular geometry, conformation, and intermolecular interactions of 1,2,3,4-Tetrahydrophthalazin-5-amine in the solid state.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, this analysis would yield critical data, including bond lengths, bond angles, and torsion angles, defining the conformation of the tetrahydrophthalazine ring system and the orientation of the amine substituent.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, governed by non-covalent interactions such as hydrogen bonding (involving the amine and hydrazine (B178648) moieties), and van der Waals forces. Understanding these interactions is crucial for comprehending the compound's physical properties, such as melting point and solubility.

Hypothetical Crystallographic Data for this compound:

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
β (°) 105.2
Volume (ų) 1005.7
Z 4

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and probe the molecular structure. Both methods measure the vibrational frequencies of bonds within a molecule, which are characteristic of the bond type and its chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations that result in a change in the dipole moment. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and hydrazine groups, C-H bonds of the aromatic and aliphatic portions, and the C=C and C-N bonds of the heterocyclic ring. The N-H stretching vibrations of the primary amine would typically appear as two bands in the 3300-3500 cm⁻¹ region, while the N-H stretching of the secondary amines in the tetrahydrophthalazine ring would also be present in this region. C-H stretching from the aromatic ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations, providing a unique signature for the molecule.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Primary Amine (NH₂) Asymmetric Stretch ~3450 Medium
Primary Amine (NH₂) Symmetric Stretch ~3350 Medium
Secondary Amine (N-H) Stretch ~3300 Medium
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2960 Medium
Aromatic C=C Stretch 1500-1600 Strong
N-H Bend (Scissoring) 1590-1650 Medium

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its isolation and purification from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for purity determination.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A UV detector would be suitable for detection, given the aromatic nature of the compound. The purity of a sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The volatility of this compound would need to be assessed. If it is not sufficiently volatile, derivatization to a more volatile species may be necessary. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for this nitrogen-containing compound.

Isolation Techniques: For the isolation and purification of this compound on a preparative scale, column chromatography would be a primary technique. Similar to HPLC, a stationary phase like silica (B1680970) gel or alumina (B75360) would be used with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired compound from byproducts and starting materials. Recrystallization from a suitable solvent would be another crucial technique for obtaining highly pure crystalline material, which is also a prerequisite for X-ray crystallographic analysis.

Hypothetical HPLC Method for Purity Assessment:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Applications in Synthetic Organic Chemistry and Materials Science

1,2,3,4-Tetrahydrophthalazin-5-amine as a Versatile Synthetic Intermediate

The this compound structure is primed to be a valuable intermediate in organic synthesis. Phthalazine (B143731) derivatives are recognized as important building blocks for the creation of more complex heterocyclic compounds. longdom.orgjournaljpri.com The amine group at the 5-position is a key handle for a wide array of chemical transformations.

Primary aromatic amines are fundamental starting materials in numerous name reactions and functional group interconversions. For instance, the amine group can undergo diazotization to form a diazonium salt. This intermediate is highly versatile and can be substituted with a variety of nucleophiles, including halides, cyanide, hydroxyl, and thiol groups, in what are known as Sandmeyer-type reactions. This would allow for the introduction of a wide range of functionalities at the 5-position of the tetrahydrophthalazine core.

Furthermore, the amine can readily participate in acylation and sulfonylation reactions to form amides and sulfonamides, respectively. These reactions are crucial for building larger molecular architectures. The amine also serves as a nucleophile in reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines. Its role as a building block is further underscored by its potential use in multicomponent reactions, which are efficient processes for generating molecular complexity in a single step from three or more reactants. researchgate.netsemanticscholar.org

The potential synthetic transformations of this compound are summarized in the table below.

Reaction TypeReagentsProduct Type
DiazotizationNaNO₂, HClDiazonium Salt
AcylationAcyl chloride, anhydride (B1165640)Amide
SulfonylationSulfonyl chlorideSulfonamide
Imine FormationAldehyde, ketoneImine
Reductive AminationAldehyde/ketone, reducing agentSecondary Amine

Role in the Construction of Fused Heterocyclic Systems

A significant application of amino-substituted heterocycles is in the synthesis of fused ring systems. nih.govresearchgate.netnih.gov The this compound molecule possesses multiple reactive sites that can be exploited for the construction of novel polycyclic heteroaromatic compounds. The amine group, in conjunction with the nitrogen atoms of the tetrahydrophthalazine ring, can participate in various cyclization reactions.

For example, the amine group can react with bifunctional electrophiles to construct a new ring fused to the phthalazine core. A classic example is the Skraup synthesis of quinolines, where an aromatic amine reacts with glycerol, an oxidizing agent, and sulfuric acid. A similar strategy could potentially be employed with this compound to create novel fused systems.

Another approach involves the reaction of the amine with β-ketoesters or α,β-unsaturated carbonyl compounds to form intermediates that can then undergo intramolecular cyclization. These types of reactions are fundamental in the synthesis of a wide variety of fused nitrogen-containing heterocycles. beilstein-journals.org The resulting fused systems are of great interest in medicinal chemistry due to their often-favorable pharmacological properties. researchgate.net

The table below outlines some potential fused heterocyclic systems that could be synthesized from this compound.

Reagent TypeFused Ring System
β-KetoesterFused Pyridinone
α,β-Unsaturated KetoneFused Pyridine (B92270)
Dicarbonyl CompoundFused Pyrrole
IsothiocyanateFused Thiadiazine

Catalyst or Ligand Design Applications

Nitrogen-containing heterocyclic compounds are widely used as ligands in transition metal catalysis. abcr.comnih.gov The nitrogen atoms in this compound, both in the ring and in the amino group, can act as Lewis basic sites to coordinate with metal centers. This makes the molecule a promising scaffold for the design of novel ligands for a variety of catalytic applications. google.comchiba-u.jp

The development of new ligands is crucial for advancing transition metal catalysis, enabling improvements in reaction efficiency, selectivity, and substrate scope. nih.gov The rigid framework of the phthalazine core can provide a well-defined coordination geometry around a metal center. Furthermore, the amine group offers a convenient point for modification, allowing for the synthesis of a library of related ligands with tunable steric and electronic properties. For instance, reaction of the amine with phosphine-containing electrophiles could lead to the formation of bidentate or tridentate phosphine-amine ligands, which are highly valuable in catalysis.

Chiral versions of such ligands could be developed for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. The potential for this compound and its derivatives to act as ligands for various transition metals opens up possibilities in areas such as cross-coupling reactions, hydrogenations, and oxidations. thieme-connect.deresearchgate.net

Potential in Advanced Material Development (e.g., electronic materials, polymers)

The phthalazine core, being an aromatic heterocyclic system, has electronic properties that make it a candidate for inclusion in advanced materials. ontosight.ai Aromatic and heteroaromatic compounds are the fundamental building blocks of many organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov

The amine group of this compound provides a reactive site for the incorporation of this molecule into polymers. nih.gov For example, it could be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The resulting polymers would contain the tetrahydrophthalazine unit in their backbone, potentially imparting desirable thermal, mechanical, or electronic properties to the material. nih.gov

Furthermore, the electronic properties of the tetrahydrophthalazine core could be tuned by derivatization at the amine group. The introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the molecule, which is a key consideration in the design of organic electronic materials. The potential for this compound to be used in the development of new functional polymers and electronic materials is an exciting area for future research. youtube.com

Patents and Intellectual Property Landscape

Analysis of Synthetic Routes in Patented Literature

The synthesis of 5-amino-2,3-dihydrophthalazine-1,4-dione salts, as detailed in the patent literature, primarily revolves around the chemical modification of 3-nitrophthalic acid and its derivatives. A key patent, US 8,536,171 B2, describes a technologically streamlined and environmentally safer method for obtaining these alkali metal salts.

One prominent synthetic pathway commences with 3-nitrophthalic acid. This starting material is treated with a reducing agent in an alkaline medium. A frequently cited method involves the use of a nickel-aluminum alloy in an aqueous alkaline solution. The in-situ generation of a Raney nickel catalyst facilitates the reduction of the nitro group to an amino group. Concurrently, the phthalic acid moiety is cyclized with a hydrazine (B178648) source to form the dihydrophthalazinedione ring system.

Another patented approach involves the reduction of 2-nitrophthalhydrazide. In this process, 2-nitrophthalhydrazide is subjected to catalytic hydrogenation, often using a Raney nickel catalyst in an alkaline environment, to yield 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt. This method is highlighted as being technologically simpler and safer, avoiding the production of luminol (B1675438) as an intermediate and thus preventing its traces in the final product. google.com

The table below summarizes a key patented synthetic route for the analogue, 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt dihydrate.

Starting Material Key Reagents & Catalysts Intermediate(s) Final Product Key Process Features Reference Patent
3-Nitrophthalic AcidHydrazine Hydrate (B1144303), Sodium Hydroxide, Nickel-Aluminum Alloy2-Nitrophthalhydrazide, 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt dihydrateOne-pot synthesis in aqueous solution; in-situ formation of Raney nickel catalyst. google.comUS 8,536,171 B2

Novel Applications Claimed in Patents (Focus on chemical synthesis, not biological applications)

A thorough review of the patent landscape for 1,2,3,4-Tetrahydrophthalazin-5-amine and its closely related analogue, 5-amino-2,3-dihydrophthalazine-1,4-dione, reveals no patents claiming novel applications in the field of chemical synthesis. The existing patents for 5-amino-2,3-dihydrophthalazine-1,4-dione and its salts are exclusively focused on their utility in medicine and diagnostics. These patents describe applications such as immunomodulating, anti-inflammatory, and anti-oxidation agents. google.com There is no indication in the current patented literature of these compounds being used as intermediates, catalysts, or reagents in broader chemical synthesis contexts. The intellectual property surrounding these molecules is, at present, entirely directed towards their biological and therapeutic properties.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1,2,3,4-tetrahydrophthalazin-5-amine and its derivatives will likely focus on principles of green and sustainable chemistry. Current strategies for synthesizing the core tetrahydrophthalazine scaffold can be resource-intensive, and the introduction of the amine group presents its own challenges. Future approaches are expected to prioritize atom economy, reduce waste, and utilize environmentally benign reagents and solvents.

One promising direction is the advancement of regiocontrolled and stereoselective syntheses. For instance, methods employing radical cyclizations have shown success in producing tetrahydrophthalazine derivatives with high diastereoselectivity. researchgate.net Further refinement of these and other stereoselective methods will be crucial for accessing specific isomers of this compound, which may exhibit distinct biological activities.

Moreover, the principles of "green chemistry" are increasingly being applied to the synthesis of nitrogen-containing heterocycles. mdpi.com This includes the use of catalytic methods, microwave-assisted synthesis, and reactions in aqueous media to minimize the environmental impact. mdpi.com The development of one-pot multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors, will also be a key area of research for the efficient and sustainable production of this compound.

Synthetic StrategyPotential AdvantagesKey Research Focus
Stereoselective Radical Cyclization High diastereoselectivity, access to specific isomers. researchgate.netCatalyst development, substrate scope expansion.
Microwave-Assisted Synthesis Reduced reaction times, improved yields.Optimization of reaction conditions for aminated substrates.
Multicomponent Reactions High atom economy, operational simplicity.Design of novel reaction pathways to incorporate the amine functionality.
Biocatalysis High selectivity, mild reaction conditions.Discovery and engineering of enzymes for the synthesis of phthalazine (B143731) scaffolds.

Exploration of Undiscovered Reactivity Pathways

The chemical reactivity of the this compound scaffold holds significant potential for the synthesis of novel and complex molecules. The interplay between the saturated heterocyclic ring, the hydrazine (B178648) moiety, and the aromatic amine substituent offers a rich landscape for chemical transformations.

Future research will likely delve into the selective functionalization of the tetrahydrophthalazine core. The presence of two nitrogen atoms in the heterocyclic ring, in addition to the exocyclic amine, provides multiple sites for substitution. Developing methodologies for the selective alkylation, acylation, and arylation of these nitrogen centers will be crucial for creating diverse libraries of derivatives for biological screening.

Furthermore, the synthetic versatility of the tetrahydrophthalazine core itself presents intriguing possibilities. For example, the N-N bond of the hydrazine moiety can be cleaved to afford 1,4-diamines, opening up pathways to different classes of compounds. researchgate.net Investigating ring-opening and ring-transformation reactions of the tetrahydrophthalazine system could lead to the discovery of novel heterocyclic scaffolds with unique properties. The influence of the 5-amino group on these transformations will be a key area of investigation.

Integration of Machine Learning in Scaffold Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. astrazeneca.comharvard.edu These computational tools can be leveraged to accelerate the design and development of novel this compound derivatives with desired properties.

In silico screening and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of virtual libraries of this compound analogs. nih.govdovepress.com By identifying key structural features that correlate with activity, these models can guide the synthesis of more potent and selective compounds. nih.gov Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify promising candidates for further investigation. nih.govresearchgate.net

Machine Learning ApplicationPotential Impact on this compound Research
QSAR Modeling Predict biological activity and guide the design of more potent analogs. nih.gov
Virtual Screening Identify potential biological targets and prioritize compounds for experimental testing.
Generative Models Design novel derivatives with optimized properties for specific applications. chemrxiv.org
ADMET Prediction Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds.

Expanding Applications beyond Current Scope

The phthalazine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. longdom.orgresearchgate.net This suggests that this compound and its derivatives could have significant therapeutic potential.

Future research should focus on a systematic evaluation of the pharmacological profile of this compound. High-throughput screening against a diverse panel of biological targets could uncover novel therapeutic applications. Given that many phthalazine-based drugs target kinases, investigating the kinase inhibitory activity of this compound derivatives is a logical starting point. researchgate.net

Beyond medicinal chemistry, the unique electronic and structural properties of the tetrahydrophthalazine scaffold could be exploited in the development of novel materials. The presence of multiple nitrogen atoms makes these compounds interesting candidates for use as ligands in coordination chemistry, potentially leading to the development of new catalysts or functional materials. The amino group provides a handle for polymerization or grafting onto surfaces, opening up possibilities in materials science and nanotechnology.

Q & A

Q. What are the common synthetic routes for 1,2,3,4-Tetrahydrophthalazin-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from analogous heterocyclic amine preparations. Key approaches include:

  • Nucleophilic Substitution : Reacting halogenated precursors with ammonia or amines under basic conditions (e.g., NaOH or K₂CO₃). This method is effective for introducing amine groups but requires careful pH control to avoid side reactions .
  • Catalytic Hydrogenation : Using palladium catalysts (e.g., Pd/C) under hydrogen gas (H₂) in a continuous-flow reactor (e.g., ThalesNano H-cube®) at 70°C. This method achieves high yields (up to 97%) and purity, as demonstrated in tetralin-amine syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields (85% vs. 65% conventional heating) by enhancing reaction homogeneity and energy transfer .

Q. What spectroscopic and chromatographic methods are employed to characterize this compound?

Methodological Answer: Characterization focuses on structural confirmation and purity assessment:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]⁺ = 249.1 for similar amines) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (e.g., 95.5% for tetralin-amide derivatives) using reverse-phase columns and UV detection .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves ring saturation and amine proton environments, critical for distinguishing regioisomers .

Q. What safety precautions and waste disposal protocols are recommended when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Classified as a flammable solid (H228) and acute toxin (H301). Use explosion-proof equipment, static-safe containers, and fume hoods .
  • Waste Management : Segregate acidic/basic waste streams. Neutralize residues before disposal via licensed chemical waste contractors .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is required for aerosol-generating steps .

Advanced Research Questions

Q. How does the substitution pattern on the phthalazine ring affect the compound's biological activity and interaction with biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., fluorobenzyl or methyl groups) alters lipophilicity and target binding. For example:
    • Fluorine Substitution : Enhances membrane permeability and antimicrobial activity (MIC = 2 µg/mL against S. aureus) by increasing electron-withdrawing effects .
    • Methyl Groups : Improve metabolic stability in hepatic microsome assays (t₁/₂ > 60 min) but may reduce solubility .
  • Experimental Design : Use in vitro assays (e.g., enzyme inhibition, MIC tests) paired with computational docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What catalytic systems or enzymatic approaches have been explored for the stereoselective synthesis of this amine?

Methodological Answer:

  • Biocatalysis : Engineered heme proteins (e.g., P450 variants) enable C(sp³)–H amination with enantiomeric excess (ee > 90%) for tetralin-amine analogs .
  • Asymmetric Hydrogenation : Chiral ligands (e.g., BINAP-Ru complexes) achieve ee up to 98% in naphthalene-amine derivatives, though substrate scope remains limited .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes with targets (e.g., acetylcholinesterase for neuroactive analogs). For example, Tacrine derivatives show ΔG = -9.8 kcal/mol in docking studies .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65) and blood-brain barrier penetration (logBB = 0.8) for lead optimization .

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